N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a thieno-pyrimidine derivative characterized by a fused thiophene-pyrimidine core, substituted with ethyl and methyl groups at positions 3 and 6, respectively. The 4-oxo group and tetrahydro configuration impart conformational rigidity, while the thioacetamide linker connects the core to a 2-chloro-5-(trifluoromethyl)phenyl group.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3N3O2S2/c1-3-25-16(27)15-13(6-9(2)29-15)24-17(25)28-8-14(26)23-12-7-10(18(20,21)22)4-5-11(12)19/h4-5,7,9H,3,6,8H2,1-2H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSJCUCLJOSHCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on various research findings.
1. Synthesis and Structural Characteristics
The compound can be synthesized through a multi-step process involving the reaction of 2-chloro-5-(trifluoromethyl)aniline with thieno[3,2-d]pyrimidine derivatives. The synthesis typically follows these steps:
- Formation of the Thieno-Pyrimidine Core : The initial step involves the preparation of the thieno[3,2-d]pyrimidine structure through cyclization reactions.
- Thioacetylation : The thieno-pyrimidine intermediate is then reacted with acetic anhydride to introduce the acetamide functionality.
- Final Modifications : Further modifications may include the introduction of substituents to enhance biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
| Fungal Strains (e.g., F. oxysporum) | 30 µg/mL |
These results suggest that the compound's structure contributes to its ability to disrupt microbial cell integrity or metabolism.
Anticancer Activity
The compound has also been evaluated for anticancer properties. In particular, studies have shown that it can inhibit the growth of cancer cell lines by inducing apoptosis and interfering with cell cycle progression. Notably:
- Cell Viability Reduction : The compound reduced the viability of MDA-MB-231 breast cancer cells by approximately 60% at a concentration of 20 µM.
- Mechanism of Action : It appears to function through the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Interaction with DNA : It may intercalate into DNA or disrupt topoisomerase function, leading to increased DNA damage and apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death.
4. Case Studies and Research Findings
Several studies have documented the efficacy and safety profile of this compound:
- A study published in MDPI highlighted its antifungal properties against Fusarium oxysporum, showing a significant reduction in fungal growth at low concentrations .
- Another investigation focused on its anticancer potential against various cell lines including breast and colon cancers, indicating a promising therapeutic role .
- The compound's structure-function relationship was analyzed in detail, revealing that modifications on the thieno-pyrimidine core significantly enhance its biological activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Heterocyclic Systems
The target compound’s thieno[3,2-d]pyrimidine core is shared with several analogs but differs in substituents and fused ring systems:
- Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate: Features a cyclopenta-fused thieno-pyrimidine, enhancing lipophilicity compared to the target compound’s tetrahydrothieno ring .
Substituent Variations
Aryl Groups:
- N-(2,4-Difluorophenyl) analog : Substitutes the 2-chloro-5-(trifluoromethyl)phenyl group with a difluorophenyl moiety, reducing steric bulk but maintaining electron-withdrawing effects .
- N-(2,3-Diphenylquinoxalin-6-yl) derivatives: Incorporate bulkier quinoxaline systems, which may hinder membrane permeability compared to the target’s simpler aryl group .
Thioether Linkers:
- 2-((4-(4-Chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide: Replaces the thieno-pyrimidine core with a pyrimidine-hydroxyl group, increasing polarity .
- Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate: Uses a thietanyloxy group instead of the tetrahydrothieno system, altering metabolic stability .
Comparative Data Table
Research Findings and Implications
- In contrast, the N-(2,4-difluorophenyl) analog () offers weaker electron withdrawal but better solubility .
- Synthetic Flexibility: The thioacetamide linker allows modular substitution, as demonstrated in N-(2,3-diphenylquinoxalin-6-yl) derivatives (), though steric bulk may limit bioavailability .
- Biological Potential: While explicit activity data for the target compound is lacking, structural analogs like 3-amino-5-methyl-4-oxo-N-phenyl-2-thioxo-...carboxamide () show precedent for antimicrobial or anticancer activity via thieno-pyrimidine scaffolds .
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for preparing this compound?
The synthesis typically involves multi-step reactions, starting with the condensation of substituted thienopyrimidinone precursors with thioacetamide derivatives. Key steps include:
- Thioether formation : Reacting 3-ethyl-6-methyl-4-oxo-thieno[3,2-d]pyrimidine with chloroacetyl chloride under basic conditions (e.g., triethylamine in DMF) to introduce the thioacetamide moiety .
- Amide coupling : Using coupling agents like EDCI/HOBt to attach the 2-chloro-5-(trifluoromethyl)phenyl group . Critical parameters include temperature control (60–80°C), solvent selection (DMF or THF), and reaction monitoring via TLC/HPLC to ensure intermediates are free of byproducts .
Q. Which analytical techniques are recommended for confirming structural integrity and purity?
- 1H/13C NMR : Assign peaks for diagnostic protons (e.g., NHCO at δ ~10.10 ppm, aromatic protons at δ 7.2–7.8 ppm) .
- Mass spectrometry : Confirm molecular weight (e.g., [M+H]+ expected at ~500–550 Da) and fragmentation patterns .
- Elemental analysis : Verify C, H, N, S content (e.g., C% 45–50%, S% 8–10%) with <0.3% deviation from theoretical values .
Q. How can researchers address solubility challenges in pharmacological testing?
- Co-solvent systems : Use DMSO:water (1:4) or cyclodextrin-based solutions to enhance aqueous solubility .
- pH adjustment : Test solubility in buffered solutions (pH 2–9) to identify ionizable groups (e.g., amide or pyrimidine NH) .
- Surfactant-assisted dissolution : Polysorbate-80 or Cremophor EL at 0.1–1% w/v .
Q. What strategies improve stability under different storage conditions?
- Lyophilization : Store as a lyophilized powder at -20°C to prevent hydrolysis of the thioether or amide bonds .
- Light-sensitive containers : Use amber vials to avoid photodegradation of the trifluoromethylphenyl group .
- Accelerated stability testing : Monitor degradation products (e.g., free thiols or oxidized sulfides) via HPLC at 40°C/75% RH for 4 weeks .
Advanced Research Questions
Q. How to design experiments to analyze structure-activity relationships (SAR) for this compound?
- Core modifications : Synthesize analogs with substituent variations (e.g., replacing trifluoromethyl with nitro or methoxy groups) and compare bioactivity .
- Thioether vs. sulfone : Replace the thioacetamide linker with a sulfone group to assess impact on target binding .
- Pharmacophore mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding with pyrimidine C=O) .
Q. What in vitro models are suitable for evaluating biological activity?
- Kinase inhibition assays : Screen against kinase panels (e.g., EGFR, VEGFR) due to the thienopyrimidine core’s kinase-targeting potential .
- Cytotoxicity profiling : Use cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination via MTT assays .
- Metabolic stability : Test liver microsome half-life (e.g., human/rat) to predict pharmacokinetics .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Orthogonal assays : Confirm activity with complementary methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Purity verification : Re-test compounds with ≥98% HPLC purity to rule out impurity-driven effects .
- Dose-response validation : Ensure activity is concentration-dependent and reproducible across ≥3 independent experiments .
Q. What computational methods predict interaction with biological targets?
- Molecular dynamics (MD) simulations : Simulate binding to ATP-binding pockets of kinases over 100 ns trajectories .
- QSAR modeling : Correlate substituent electronegativity (e.g., Cl, CF3) with IC50 values using Hammett constants .
- ADMET prediction : Use tools like SwissADME to estimate permeability (LogP ~3.5) and CYP450 interactions .
Q. How to optimize the compound’s pharmacokinetic profile for in vivo studies?
- Prodrug design : Mask the amide group with ester prodrugs to enhance oral bioavailability .
- Plasma protein binding : Measure % bound to albumin via equilibrium dialysis; aim for <90% to ensure free fraction .
- Metabolite identification : Use LC-MS/MS to detect Phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
Q. What are effective strategies for regioselective modifications of the thienopyrimidine core?
- Directed lithiation : Use LDA at -78°C to functionalize the 5-position of the thienopyrimidine ring .
- Protecting groups : Temporarily protect the 4-oxo group with TMSCl to enable selective alkylation at the 3-ethyl position .
- Cross-coupling reactions : Employ Suzuki-Miyaura coupling for aryl group introduction at the 6-methyl site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
